molecular formula C10H11Cl2N B048596 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine CAS No. 114722-54-2

1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine

Cat. No.: B048596
CAS No.: 114722-54-2
M. Wt: 216.1 g/mol
InChI Key: NBXSYTGQNDWOMA-UHFFFAOYSA-N
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Description

1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is a heterocyclic compound with a unique structure that includes both chlorine atoms and a cycloheptane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine can be synthesized through several methods. One common route involves the reaction of 3,5,6-trichloro-1,2,4-triazine with cycloheptene . The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of chlorine atoms and the specific fusion of the cycloheptane ring to the pyridine ring

Properties

IUPAC Name

1,3-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-6-7-4-2-1-3-5-8(7)10(12)13-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXSYTGQNDWOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NC(=C2CC1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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